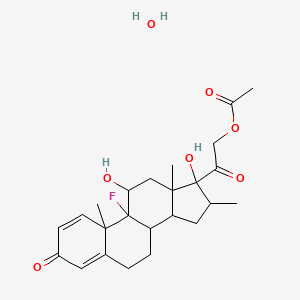

Dexamethasone acetate, monohydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

デキサメタゾン酢酸エステル一水和物は、主に抗炎症作用と免疫抑制作用を持つ合成グルココルチコイドコルチコステロイドです。 これは、アレルギー反応、皮膚疾患、特定の種類の癌などの様々な状態の治療に一般的に使用されます 。この化合物は、炎症を軽減し、免疫系を抑制する能力で知られており、貴重な治療薬となっています。

準備方法

合成経路と反応条件

デキサメタゾン酢酸エステル一水和物は、プレドニゾロンから始まる一連の化学反応によって合成することができます。合成には、プレドニゾロンをフッ素化して9α-フルオロプレドニゾロンを生成し、続いてアセチル化してデキサメタゾン酢酸エステルを生成することが含まれます。 最後のステップでは、化合物を結晶化して一水和物形態を得ます .

工業的製造方法

デキサメタゾン酢酸エステル一水和物の工業的製造には、通常、上記で説明したのと同様の反応経路を使用して、大規模な化学合成が伴います。このプロセスには、化合物の純度と安定性を確保するための厳格な精製手順が含まれます。 最終製品は、錠剤、注射剤、局所クリームなど、様々な剤形で配合されることが多いです .

化学反応の分析

反応の種類

デキサメタゾン酢酸エステル一水和物は、以下を含むいくつかのタイプの化学反応を受けます。

酸化: この化合物は、様々な代謝産物を生成するために酸化することができます。

還元: 還元反応は、ステロイド骨格上の官能基を変えることができます。

一般的な試薬と条件

デキサメタゾン酢酸エステル一水和物の化学反応で使用される一般的な試薬には、以下が含まれます。

酸化剤: 過マンガン酸カリウムや過酸化水素など。

還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。

アセチル化剤: 無水酢酸や塩化アセチルなど.

生成される主な生成物

これらの反応から生成される主な生成物には、様々なデキサメタゾン誘導体が含まれ、これらは異なる薬理学的特性を持つ可能性があります。 例えば、デキサメタゾン酢酸エステルの酸化により、6β-ヒドロキシデキサメタゾンが生成され、これは異なる生物学的活性を示す代謝産物です .

科学研究への応用

デキサメタゾン酢酸エステル一水和物は、以下を含む幅広い科学研究への応用を持っています。

科学的研究の応用

Dexamethasone acetate, monohydrate has a wide range of scientific research applications, including:

作用機序

デキサメタゾン酢酸エステル一水和物は、標的細胞の細胞質にあるグルココルチコイド受容体に結合することによって効果を発揮します。この結合により、受容体リガンド複合体が核に移行し、そこで特定のDNA配列と相互作用して、標的遺伝子の転写を調節します。 遺伝子発現の変化は、炎症反応の抑制と免疫機能の調節につながります .

類似化合物の比較

類似化合物

ヒドロコルチゾン: デキサメタゾン酢酸エステルと比較して効力は低いですが、同様の抗炎症作用を持つ自然発生的なグルココルチコイドです.

プレドニゾロン: 類似の構造を持つ合成グルココルチコイドですが、薬物動態が異なります.

独自性

デキサメタゾン酢酸エステル一水和物は、他のグルココルチコイドと比較して、その高い効力と長い作用時間によってユニークです。 様々な剤形で配合したり、高度な薬物送達システムに組み込んだりする能力は、さらにその治療の可能性を高めます .

類似化合物との比較

Similar Compounds

Hydrocortisone: A naturally occurring glucocorticoid with similar anti-inflammatory properties but lower potency compared to dexamethasone acetate.

Prednisolone: A synthetic glucocorticoid with a similar structure but different pharmacokinetic properties.

Betamethasone: Another synthetic glucocorticoid with a similar mechanism of action but different clinical applications.

Uniqueness

Dexamethasone acetate, monohydrate is unique due to its high potency and long duration of action compared to other glucocorticoids. Its ability to be formulated into various dosage forms and incorporated into advanced drug delivery systems further enhances its therapeutic potential .

特性

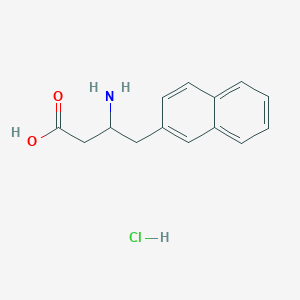

IUPAC Name |

[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO6.H2O/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26;/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3;1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHFJXVKASDMBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33FO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid](/img/structure/B12318304.png)

![[3-Carboxy-2-(2-methylpropanoyloxy)propyl]-trimethylazanium;chloride](/img/structure/B12318321.png)

![2,4-Dibromo-6-({[2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]imino}methyl)phenol](/img/structure/B12318336.png)

![1',5'-dimethyl-7-methylidene-4-propan-2-ylspiro[2,3a,4,5,6,7a-hexahydro-1H-indene-3,6'-cyclohexane]-1',2'-diol](/img/structure/B12318355.png)

![(2beta,3beta,5beta,22R,24R)-2,3,14,25-Tetrahydroxy-20,22-[(1-methylethylidene)bis(oxy)]-ergost-7-en-6-one](/img/structure/B12318374.png)

![(3,4,8,10-tetraacetyloxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl)methyl acetate](/img/structure/B12318377.png)

![4,13-Dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12318386.png)